molecular formula C17H20N2O2S B2949280 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea CAS No. 1207052-46-7

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Cat. No. B2949280
CAS RN: 1207052-46-7
M. Wt: 316.42
InChI Key: OJBDFWYGEQYSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as MTIU and has been found to have various biochemical and physiological effects on the body.

Mechanism Of Action

The exact mechanism of action of MTIU is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This results in a decrease in dopamine release and an increase in serotonin release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MTIU has been found to have various biochemical and physiological effects on the body. In animal studies, it has been shown to decrease drug-seeking behavior and reduce anxiety and depression-like behaviors. Additionally, MTIU has been found to have neuroprotective effects, particularly in models of Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using MTIU in lab experiments is that it has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that it has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on MTIU. One area of interest is its potential use in treating substance use disorders, particularly opioid addiction. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in treating other neurological disorders, such as schizophrenia and Alzheimer's disease. Finally, more research is needed to develop more stable analogs of MTIU that may have longer half-lives and improved therapeutic potential.

Synthesis Methods

The synthesis of MTIU involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of 4-methoxybenzyl chloride with thiophene-2-carboxaldehyde to form 4-methoxybenzylidene-thiophene-2-carboxaldehyde. This intermediate is then reacted with cyclopropylamine to form 4-methoxybenzylidene-thiophene-2-(cyclopropylamino)carboxamide. Finally, the addition of methyl isocyanate results in the formation of 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea.

Scientific Research Applications

MTIU has been found to have various scientific research applications, particularly in the field of neuroscience. Studies have shown that MTIU can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and reward processing. Additionally, MTIU has been studied for its potential use in treating addiction and depression.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-14-6-4-13(5-7-14)11-18-16(20)19-12-17(8-9-17)15-3-2-10-22-15/h2-7,10H,8-9,11-12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBDFWYGEQYSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

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